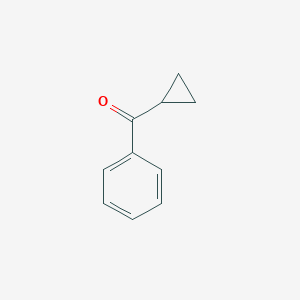

Cyclopropyl phenyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Motifs in Synthetic Organic Chemistry

Cyclopropyl ketones, and cyclopropanes in general, are valuable building blocks in organic synthesis. The cyclopropane (B1198618) ring possesses a high degree of π-character, allowing it to participate in reactions typically associated with double bonds. epfl.ch This unique electronic nature, a result of its strained three-membered ring, underpins its utility. acs.org The introduction of a cyclopropane motif can enhance the metabolic stability and pharmacokinetic profile of drug candidates, making it a desirable feature in medicinal chemistry. acs.org

The carbonyl group in cyclopropyl ketones acts as an activating group, enhancing the electrophilic reactivity of the cyclopropane ring. epfl.ch This activation facilitates a variety of transformations, particularly ring-opening reactions, that are otherwise challenging to achieve. researchgate.net These reactions allow cyclopropyl ketones to serve as three-carbon (C3) synthons, providing access to acyclic structures that can be difficult to prepare through conventional methods like conjugate addition. nih.govrsc.org The ability to open and difunctionalize these rings offers a powerful strategy for building molecular complexity and overcoming challenges in acyclic stereocontrol. nih.gov Consequently, cyclopropyl ketones are considered versatile intermediates for accessing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Historical Context of Cyclopropyl Phenyl Ketone Research

Interest in compounds containing the cyclopropyl group has been long-standing, driven by the ring's unique electronic properties and unsaturated character. acs.org However, early research was often hindered by the limited availability of key cyclopropane-containing intermediates. acs.org The synthesis of this compound has been approached through various methods over the years. acs.org

Overview of Research Trajectories in this compound Chemistry

Research into the chemistry of this compound has evolved along several distinct and fruitful trajectories, primarily exploiting the reactivity of the strained cyclopropane ring activated by the adjacent ketone.

Ring-Opening Reactions: A major focus has been on the selective cleavage of the C-C bonds within the cyclopropane ring. These reactions are powerful tools for creating linear carbon chains with specific functional groups.

Nickel-Catalyzed Reactions: Nickel catalysis has been prominent in promoting the ring-opening of this compound. For instance, nickel-catalyzed reactions with organometallic reagents like trimethylaluminum (B3029685) lead to regioselective ring-opening to form products such as 1-phenyl-1-pentanone. oup.comoup.com This strategy has been extended to reductive cross-coupling reactions with unactivated alkyl bromides and chlorides, providing access to a variety of γ-alkylated ketones. nsf.govrsc.org These methods often proceed through a nickeladihydropyran intermediate formed by the oxidative addition of the ketone to a low-valent nickel species. nih.govnsf.gov

Hydroarylation: The ring-opening hydroarylation of cyclopropyl ketones, typically limited to substrates with a donor-acceptor motif, has been achieved for simple cyclopropyl ketones like this compound using catalytic Brønsted acid in hexafluoroisopropanol (HFIP). researchgate.net

Cascade Reactions: Uncatalyzed cascade reactions of cyclopropyl aryl ketones have been developed to generate indenones and fluorenones through a ring-opening/recyclization process. acs.org

Photochemical Transformations: The photochemical behavior of this compound is another rich area of investigation. The presence of two chromophores, the phenyl ketone and the cyclopropane, leads to complex and useful reactivity upon irradiation.

[3+2] Cycloadditions: Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed. nih.gov These reactions, often involving a dual-catalyst system, proceed through a ring-opened distonic radical anion intermediate to construct densely substituted cyclopentane (B165970) structures. nih.gov Similar strategies have been applied to reactions with alkynes. researchgate.net

Ring-Opening and Isomerization: Early studies showed that the photochemistry of cyclopropyl ketones is highly dependent on their conformation. oup.com Irradiation can lead to preferential cleavage of the cyclopropane ring. For example, the photochemically induced ring opening of spirocyclopropyl oxindoles provides evidence for a triplet 1,3-diradical intermediate. chemrxiv.org

Mechanistic Studies: Understanding the mechanisms of these transformations is a key research trajectory.

Computational and Experimental Analysis: Combined experimental and computational studies have been employed to probe the reactivity of cyclopropyl ketones. For example, in SmI2-catalyzed couplings, the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical due to the aryl ring's conjugation effect. nih.gov Mechanistic studies of nickel-catalyzed difunctionalization reactions have explored various pathways, including those involving ligand-metal cooperation and the formation of key intermediates like nickeladihydropyrans. nih.govchemrxiv.org

Reaction Kinetics: The relative reaction rates of different substituted cyclopropyl ketones in ring-opening hydroarylations have been compared, providing insight into electronic effects on the reaction mechanism. researchgate.net

These research avenues demonstrate the enduring utility of this compound as a model system and a versatile building block in the ongoing development of synthetic organic chemistry.

Data Tables

Table 1: Nickel-Catalyzed Ring-Opening of this compound with Alkyl Metals oup.com

This table summarizes the results of the reaction between this compound and various alkyl metals, catalyzed by nickel acetylacetonate, highlighting the effect of solvent and alkylating agent on product distribution and yield.

| Entry | Alkyl Metal | Solvent | Yield of Ring-Opened Product (%) | Yield of 1,2-Addition Product (%) |

|---|---|---|---|---|

| 1 | Me3Al | Hexane | 14 | 40 |

| 2 | Me3Al | Toluene | 27 | 31 |

| 3 | Me3Al | Dichloromethane | 32 | 26 |

| 4 | Me3Al | Diethyl ether | 61 | 11 |

| 5 | Me3Al | Tetrahydrofuran (B95107) (THF) | 76 | trace |

| 6 | Me2Zn | THF | 65 | 13 |

| 7 | MeMgI | THF | - | 94 |

| 8 | MeLi | THF | - | 93 |

Compound List

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRHFTYXYCVOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188345 | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3481-02-5 | |

| Record name | Benzoylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE54S9VGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclopropyl Phenyl Ketone and Its Derivatives

Classical and Contemporary Synthetic Routes

The synthesis of cyclopropyl (B3062369) phenyl ketone can be achieved through various chemical transformations. These methods often rely on the careful construction of the cyclopropane (B1198618) ring or the introduction of the phenyl ketone moiety.

Grignard Reagent Based Approaches (e.g., Cyclopropylmagnesium Bromide)

A common and effective method for synthesizing cyclopropyl ketones involves the use of Grignard reagents. The reaction of a cyclopropylmagnesium halide, such as cyclopropylmagnesium bromide, with a suitable benzoyl precursor is a typical approach. For instance, reacting cyclopropylmagnesium bromide or chloride with a benzoyl chloride derivative can yield the target ketone. This method is favored for its high reactivity and selectivity.

The synthesis often requires careful management of reaction conditions, including temperature, solvent choice (commonly anhydrous tetrahydrofuran (B95107) or diethyl ether), and quenching steps to maximize yield and purity, which can range from 60-85%. A specific example involves the addition of isopropylmagnesium chloride to a solution of N,O-dimethylhydroxylamine hydrochloride and a suitable ester in THF at low temperatures (-20 °C). nih.gov Another approach involves the reaction of cyclopropylmagnesium bromide with benzonitrile.

| Reactants | Reagents | Product | Yield | Reference |

| γ-Butyrolactone, Benzene | Thionyl chloride, Aluminum chloride, Sodium hydroxide | This compound | 75-77% | acs.orgdatapdf.com |

| Cyclopropylmagnesium bromide, Benzoyl chloride | - | This compound | 60-85% | |

| N,O-dimethylhydroxylamine hydrochloride, Ester, Isopropylmagnesium chloride | THF | Weinreb amide intermediate | - | nih.gov |

Oxidation Reactions (e.g., Dess-Martin Periodinane Mediated)

Oxidation reactions provide another route to cyclopropyl phenyl ketones. For instance, cyclopropylmethanols can be oxidized to the corresponding ketones. While various oxidizing agents can be employed, the Dess-Martin periodinane (DMP) is a notable reagent for this transformation. nih.gov This method is often used in multi-step syntheses where the alcohol precursor is first generated, for example, through the reduction of an ester with a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov Another example involves the Swern oxidation of cyclopropylphenylmethanol, which can produce this compound in high yields (89-90%). google.com However, this method requires low temperatures (-78 °C). google.com

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| Cyclopropylphenylmethanol | Dess-Martin Periodinane | This compound | - | nih.gov |

| Cyclopropylphenylmethanol | Swern Oxidation (e.g., oxalyl chloride, DMSO) | This compound | 89-90% | google.com |

| Cyclopropylphenylmethanol | CrO3/HOAc | This compound | - | google.com |

Cyclopropanation Strategies

Direct formation of the cyclopropane ring on a suitable precursor is a powerful strategy for synthesizing this compound and its derivatives.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. tcichemicals.com It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. tcichemicals.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org A key advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups, including carbonyls. tcichemicals.com

Modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and reduce costs. The Furukawa modification utilizes diethylzinc (B1219324) instead of the zinc-copper couple, which can enhance the reactivity of the system. wikipedia.org This modified procedure has been successfully applied to the cyclopropanation of α,β-unsaturated ketones. researchgate.net The reaction conditions, such as the choice of solvent, can significantly influence the reaction rate. researchgate.net Asymmetric versions of the Simmons-Smith reaction have also been developed, employing chiral ligands to induce enantioselectivity. mdpi.com

Carbenes, which are neutral species containing a divalent carbon atom, and carbenoids, which are metal-complexed reagents with carbene-like reactivity, readily react with alkenes to form cyclopropanes. libretexts.orglibretexts.org The addition of a carbene to an alkene is a concerted process, resulting in the stereospecific formation of the cyclopropane ring. libretexts.orgwikipedia.org

Various methods exist for generating carbenes. For example, dichlorocarbene (B158193) can be generated from chloroform (B151607) and a strong base. libretexts.org Another approach involves the use of diazo compounds, such as diazomethane (B1218177), which can be decomposed photolytically or with metal catalysis to generate the carbene. masterorganicchemistry.com However, the use of diazomethane is hazardous due to its explosive and toxic nature. masterorganicchemistry.com

An iron-catalyzed cyclopropanation has been developed that uses aliphatic aldehydes as carbene precursors, allowing for the synthesis of a broad range of cyclopropanes. nih.gov This method demonstrates wide functional group tolerance and provides access to previously inaccessible cyclopropane structures. nih.gov

Organolithium Reagent Applications

Organolithium reagents are also utilized in the synthesis of this compound. One approach involves the sequential 1,2-addition and cross-coupling of organolithium reagents with Weinreb amides. rsc.org For instance, cyclopropyllithium can be prepared from cyclopropyl bromide and t-butyllithium and subsequently used in these reactions. rsc.org This method allows for a modular approach to synthesizing various alkyl and aryl ketones. rsc.org The reaction of organolithium reagents with phenyl ketone precursors has also been studied, with reagents like methyllithium (B1224462) and phenyllithium (B1222949) adding in high yield. nih.gov

Novel and Sustainable Synthesis Approaches

Hydrogen Borrowing Catalysis for α-Cyclopropanation

A novel and efficient method for the α-cyclopropanation of ketones has been developed utilizing the principles of hydrogen borrowing (HB) catalysis. acs.orgnih.gov This strategy offers a green and sustainable alternative, producing water as the primary byproduct. digitellinc.com The reaction proceeds through the alkylation of a ketone with an alcohol, facilitated by a transition metal catalyst. digitellinc.com This is followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.orgnih.gov This methodology has been successfully applied to the synthesis of α-cyclopropyl ketones by introducing a leaving group on either the ketone or the alcohol component. acs.orgnih.gov

A key aspect of this approach is the use of a pentamethylphenyl (Ph*) group on the ketone, which has proven effective for α-alkylation reactions. acs.org This protecting group can be readily removed in a two-step process, providing access to valuable α-cyclopropyl carboxylic acids. acs.orgdigitellinc.com

Ligand Design and Catalyst Optimization in Hydrogen Borrowing Catalysis

The efficiency of hydrogen borrowing catalysis is highly dependent on the design of the ligand and the optimization of the catalyst system. For the α-cyclopropanation of ketones, iridium-based catalysts have shown significant promise. sci-hub.se The choice of phosphine (B1218219) ligands, in particular, can influence the reaction pathway. For instance, the use of bulkier phosphine ligands like 1,2-Bis(diphenylphosphino)benzene (DPPBz) in the presence of oxygen can interrupt the typical hydrogen borrowing cycle, leading to the formation of olefinated products instead of the fully saturated α-branched ketones. rsc.org In contrast, simpler, less hindered phosphine ligands such as triphenylphosphine (B44618) (PPh₃) tend to favor the desired alkylation product. rsc.org The Donohoe group has demonstrated that hindered ketones can be effectively alkylated with alcohols using a transition metal catalyst, highlighting the importance of substrate and catalyst selection. digitellinc.com

Further research has explored the use of earth-abundant metals in hydrogen borrowing catalysis. Manganese-based catalysts, particularly those with pincer ligands, have been successfully employed in the cyclopropanation of allylic alcohols. dhu.edu.cnresearchgate.net These advancements highlight the ongoing efforts to develop more sustainable and cost-effective catalytic systems.

Mechanistic Aspects of Hydrogen Borrowing Cyclopropanation

The mechanism of hydrogen borrowing catalysis for α-cyclopropanation involves a series of well-defined steps. acs.orgdigitellinc.com The process is initiated by the transition-metal catalyst abstracting hydrogen from an alcohol, generating a reactive aldehyde or ketone in situ, along with a metal-hydride species. digitellinc.comsci-hub.se This is followed by an aldol (B89426) condensation between the in-situ generated carbonyl compound and the starting ketone to form an enone intermediate. digitellinc.com The metal-hydride then reduces this enone, leading to the α-alkylated product. digitellinc.comsci-hub.se

In the context of cyclopropanation, the reaction is designed to form an α-branched ketone intermediate that contains a leaving group. acs.org This intermediate then undergoes an intramolecular nucleophilic displacement by the corresponding enolate to form the final cyclopropane ring. acs.orgdigitellinc.com Experimental evidence supports this two-step pathway, as the proposed intermediate has been shown to cyclize to the desired product under basic conditions. acs.org

Continuous-Flow Synthesis Techniques for Scalable Production

Continuous-flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of cyclopropyl ketones. mdpi.comnih.gov This technology offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation. rsc.org Industrial applications have already demonstrated the capability of producing cyclopropyl ketones at rates exceeding 100 grams per day. smolecule.com

A notable application of this technology is the two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones. researchgate.netrsc.org This process involves the initial photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones, followed by their reaction with amines in a telescoped fashion. researchgate.netrsc.org

Acid-Catalyzed Nucleophilic Attack on 2-Hydroxycyclobutanones

A key synthetic strategy within continuous-flow systems for producing cyclopropyl ketones involves the acid-catalyzed nucleophilic attack on 2-hydroxycyclobutanones (HCBs). mdpi.comnih.gov This method allows for the construction of cyclopropyl aldehydes and ketones in high yields and with good functional group tolerance. mdpi.com The reaction proceeds via a tandem condensation and C4-C3 ring contraction. researchgate.netrsc.org

This protocol has been successfully implemented for the synthesis of arylthio-cyclopropyl carbonyl compounds by reacting HCBs with aryl thiols. mdpi.com The process is notable for its potential for large-scale production. mdpi.com

Catalyst Performance and Recyclability in Flow Systems (e.g., Amberlyst-35)

The choice of catalyst is crucial for the success of continuous-flow synthesis. Solid-supported catalysts are particularly advantageous due to their ease of separation and potential for reuse. Amberlyst-35, a macroporous, strongly acidic polymeric catalyst, has proven to be a reusable and effective catalyst for the acid-catalyzed synthesis of cyclopropyl ketones in flow systems. mdpi.comnih.govdupont.com

Studies have shown that packed-bed columns of Amberlyst-35 can be reused multiple times for the multigram-scale production of cyclopropyl ketones. mdpi.com While a gradual decrease in catalytic performance has been observed over extended periods (10 and 24 hours), the catalyst's activity can be restored by washing with a diluted acid solution. mdpi.com The physical and chemical properties of the Amberlyst-35 packed bed have been thoroughly characterized using techniques such as TGA, ATR, SEM, and BET analyses. mdpi.com

| Property | Value |

| Catalyst Type | Macroporous, strongly acidic, cationic, polymeric |

| Key Feature | High thermal stability |

| Structure | Open continuous pore structure |

| Resistance | Resistant to oxidants and mechanical/osmotic shock |

| Application | Heterogeneous catalysis for various organic reactions |

Tandem Reactions Involving Vinyl Selenium Salts

A novel and efficient one-pot synthesis of 1-(1-aminocyclopropyl)ketone compounds has been developed utilizing a tandem reaction sequence involving vinyl selenium salts. sioc-journal.cn This method, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through a cascade of nucleophilic addition, proton migration, nucleophilic substitution, and deselenization of β-amino ketones and methyl phenyl vinyl selenium tetrafluoroborate. sioc-journal.cn

The reaction offers several advantages, including mild conditions, straightforward experimental operation, and good compatibility with various functional groups. sioc-journal.cn The process yields 1-(1-aminocyclopropyl)ketones in a range of 70% to 93%. sioc-journal.cn A notable feature of this methodology is the ability to regenerate the diphenyl diselenide, the precursor to the selenium salt reagent, from the byproduct methyl phenyl selenide (B1212193) through a simple treatment with bromine and hydrazine. sioc-journal.cn

Cross-Electrophile Coupling Reactions for γ-Alkyl Ketones

A recently developed method for the synthesis of γ-alkyl ketones involves the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.orgnih.gov This approach is significant as it addresses the challenge of modifying the remote γ-position of ketones. rsc.org The reaction demonstrates excellent regioselectivity and high step economy by avoiding the need for pre-generated organometallic reagents. rsc.orgnih.gov

A key innovation in this method is the use of sodium iodide as a co-catalyst. rsc.orgnih.gov The halide exchange between the alkyl chloride and sodium iodide generates a low concentration of the more reactive alkyl iodide in situ. This strategy effectively promotes the desired cross-coupling while minimizing the formation of undesired alkyl dimer byproducts. rsc.orgnih.gov

The optimized conditions for the γ-alkylation of this compound with phenylpropyl chloride involved using 10 mol% NiBr2(dme) and 10 mol% 4,4′-dimethyl-2,2′-bipyridine as the ligand, in the presence of zinc powder and sodium iodide in N,N-dimethylacetamide (DMA) at 50 °C. rsc.org The proposed mechanism suggests an initial oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, followed by reaction with an alkyl radical to form a Ni(III) intermediate. Reductive elimination then yields the γ-alkyl ketone product. nih.gov This nickel-catalyzed reductive cross-coupling has been successfully applied to a variety of aryl cyclopropyl ketones and unactivated alkyl bromides, providing γ-alkyl substituted ketones in yields ranging from 50% to 90%. nsf.gov

Asymmetric Synthesis of Enantioenriched this compound Precursors

The synthesis of optically active cyclopropane derivatives is of significant interest due to their presence in numerous bioactive molecules. diva-portal.org Asymmetric strategies, including functional group interconversions and kinetic resolutions, are employed to access enantioenriched precursors of this compound.

Functional Group Interconversion in Cyclopropane Precursors

One of the primary strategies for preparing enantioenriched cyclopropanols, which can serve as precursors to cyclopropyl ketones, is through the functional group interconversion of existing cyclopropane derivatives. rsc.org A historically significant and widely applied method is the Baeyer–Villiger oxidation of cyclopropyl ketones. rsc.org This reaction proceeds with the retention of both configuration and enantiomeric purity of the starting ketone, making it a reliable method for accessing enantiopure cyclopropanol (B106826) esters. rsc.org

Another effective functional group interconversion involves the oxidation of organoelement derivatives of cyclopropane, such as organoboron, organosilicon, organocopper, and organomagnesium compounds. rsc.org These transformations typically occur under mild conditions with retention of stereochemistry. rsc.org For instance, enantiopure organoboron derivatives of cyclopropane are common precursors that can be oxidized to the corresponding cyclopropanols. rsc.org

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for obtaining enantioenriched compounds from a racemic mixture. epfl.chsnnu.edu.cn In the context of cyclopropyl ketones, several catalytic kinetic resolution methods have been developed.

A highly efficient kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones has been achieved through a gold-catalyzed divergent (4 + 4) cycloaddition reaction. rsc.orgrsc.org This asymmetric approach allows for the construction of two different types of optically active furan (B31954)/pyrrole-fused eight-membered ring systems. rsc.org The process exhibits a high selectivity factor (up to 747), yielding both the desired cycloadducts and the unreacted chiral cyclopropyl ketones with excellent enantiomeric excess (ee). rsc.org For example, various racemic cyclopropyl ketones bearing methyl or halogen substituents on the aromatic ring were resolved to provide the desired products in 31–45% yields with 80–95% ee, and the corresponding chiral cyclopropyl ketones in 38–45% yields with 82–99% ee. rsc.org

N-Heterocyclic carbene (NHC) catalysis has also been utilized in the dynamic kinetic resolution of racemic α-substituted β-keto esters, including a cyclopropyl ketone derivative. nih.gov This method relies on the in situ racemization of the starting material under the basic conditions required for catalyst generation, followed by a stereoselective reaction to produce highly substituted β-lactones with good to excellent diastereoselectivity and enantioselectivity. nih.gov The cyclopropyl-substituted keto ester, for instance, yielded the corresponding lactone in moderate yield and enantioselectivity, but with excellent diastereoselectivity. nih.gov

Mechanistic Investigations of Cyclopropyl Phenyl Ketone Reactivity

Ring-Opening Reactions

The cleavage of the C-C bonds in the cyclopropane (B1198618) ring of cyclopropyl (B3062369) phenyl ketone can be initiated through several distinct mechanistic pathways, leading to a diverse array of functionalized products.

Acid-Catalyzed Ring Opening Mechanisms

The ring-opening of cyclopropyl ketones under acidic conditions can proceed via different mechanisms depending on the substitution of the cyclopropane and the reaction conditions. For cyclopropyl phenyl ketone, a Brønsted acid-catalyzed arylative ring-opening has been demonstrated using a combination of triflic acid (TfOH) and hexafluoroisopropanol (HFIP). nih.govnih.gov This system facilitates the reaction with electron-rich arene nucleophiles to produce γ-arylated ketone products. nih.gov

Mechanistic studies and DFT calculations suggest that for cyclopropyl ketones, the reaction proceeds through a homo-conjugate addition pathway. nih.gov The process is initiated by the HFIP-assisted protonation of the carbonyl group. nsf.gov This protonation polarizes the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack by an arene. nih.gov The subsequent ring-opening leads to the formation of the enol form of the linear product. nsf.gov

Initial investigations into the reaction between this compound and 1,3,5-trimethoxybenzene (B48636) found that triflic acid in HFIP provided the desired ring-opened adduct in high yield. nih.gov

Table 1: Acid-Catalyzed Ring Opening of this compound with 1,3,5-Trimethoxybenzene

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Triflic Acid (TfOH) | Hexafluoroisopropanol (HFIP) | γ-arylated ketone | 67% | nih.gov |

Reductive Ring Opening Processes

Reductive methods provide another avenue for the ring-opening of this compound, often leading to γ-alkylated ketone products. Nickel-catalyzed reductive cross-coupling reactions have been developed to couple aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.gov These reactions offer a direct route to various γ-alkyl substituted ketones. nsf.govrsc.org

One proposed mechanism involves the oxidative addition of the this compound to a Ni(0) species, forming a six-membered cyclic Ni(II) intermediate. nsf.gov This is followed by the oxidative capture of an alkyl radical (generated from the alkyl bromide), leading to a Ni(III) species. Reductive elimination then forges the new C-C bond and releases the γ-alkylated ketone product, along with a Ni(I) species that is subsequently reduced by zinc powder to regenerate the active Ni(0) catalyst. nsf.gov The use of sodium iodide as a cocatalyst can be crucial for reactions involving alkyl chlorides, facilitating a halide exchange to form a more reactive alkyl iodide in situ. rsc.org

Reductive ring-opening can also be achieved using reagents like samarium(II) iodide, which operates through a single-electron transfer (SET) mechanism to generate radical intermediates. ucl.ac.uk Similarly, lithium in liquid ammonia (B1221849) has been used to generate radical anions from the corresponding ketones, leading to ring-opened products. ucl.ac.uk The specific outcome of these reductive reactions is often dependent on the substrate structure. researchgate.net

Organometallic Reagent-Mediated Ring Opening (e.g., Nickel Acetylacetonate with Trimethylaluminum)

The ring-opening of this compound can be effectively mediated by organometallic reagents, particularly in the presence of a nickel catalyst. A notable example is the reaction with trimethylaluminum (B3029685) catalyzed by nickel acetylacetonate, which results in the regioselective formation of the ring-opened product. oup.comresearchgate.net This reaction typically yields 1-phenyl-1-pentanone. oup.com

The reaction's success is highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) proving to be the most effective in achieving high yield and regioselectivity. oup.com The mechanism is believed to proceed through the formation of a metal enolate intermediate. chemrxiv.org Research has shown that nickel-catalyzed nucleophilic opening of phenyl cyclopropyl ketone with trimethylaluminum forms aluminum enolates, which can be subsequently trapped. chemrxiv.org While nickel(II) compounds are effective catalysts, other nickel salts like nickel bromide or nickel iodide show no catalytic activity. oup.com

Interestingly, the choice of the organometallic reagent is critical; while methyllithium (B1224462) leads exclusively to 1,2-addition to the carbonyl group, methylmagnesium iodide can produce the ring-opened product in moderate yield. oup.com

Table 2: Nickel-Catalyzed Ring Opening of this compound with Trimethylaluminum

| Catalyst | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nickel Acetylacetonate | Trimethylaluminum | Tetrahydrofuran (THF) | 1-phenyl-1-pentanone | up to 76% | oup.com |

Photoredox-Coupled Ring-Opening Oxo-Amination

Visible-light photoredox catalysis offers a modern and powerful strategy for the functionalization of cyclopropyl phenyl ketones. thieme-connect.deresearchgate.net This approach enables the ring-opening and subsequent oxo-amination of electronically unbiased aryl cyclopropanes to form structurally diverse β-amino ketone derivatives. researchgate.netresearchgate.net

Coupling Reactions

Beyond simple ring-opening, this compound can participate in more complex coupling reactions, creating larger molecular architectures.

SmI₂-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron reducing agent that can catalyze the intermolecular coupling of aryl cyclopropyl ketones with partners like alkenes or alkynes. chemistryviews.orgresearchgate.net This method provides an efficient route to five-membered ring structures, such as cyclopentenes, without the need for a superstoichiometric co-reductant to regenerate the Sm(II) catalyst. chemistryviews.orgnih.gov

The reaction is typically performed with catalytic amounts of SmI₂ (as low as 15 mol%) in a solvent like tetrahydrofuran (THF). chemistryviews.org A proposed radical-relay mechanism initiates with a reversible single-electron transfer from SmI₂ to the ketone, forming a ketyl radical. chemistryviews.orgrsc.org This is followed by the fragmentation of the cyclopropyl ring. chemistryviews.orgnih.gov The resulting radical intermediate then couples with an alkyne, and a subsequent cyclization forms a new ketyl radical. chemistryviews.orgnih.gov This final radical transfers an electron back to the resulting Sm(III) species, thereby regenerating the SmI₂ catalyst and liberating the cyclopentene (B43876) product. chemistryviews.org

Computational studies have shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the fragmentation of the cyclopropyl group due to the conjugation effect of the aryl ring. researchgate.net An interesting link has been discovered between the conformation of the ketone and the efficiency of the cross-coupling, providing deeper insight into the mechanism of these radical relays. nih.govnih.gov

Table 3: SmI₂-Catalyzed Intermolecular Coupling of this compound with Aryl Alkynes

| Catalyst Loading | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 15–25 mol% SmI₂ | Tetrahydrofuran (THF) | 45 °C | Cyclopentenes | Good to Excellent | chemistryviews.org |

Formal [3+2] Cycloadditions with Olefins via Visible Light Photocatalysis

Visible light photocatalysis offers a mechanistically distinct approach to the activation of aryl cyclopropyl ketones for formal [3+2] cycloaddition reactions with olefins, leading to the synthesis of highly substituted cyclopentane (B165970) ring systems. nih.govnih.gov This method relies on the one-electron reduction of the ketone to its corresponding radical anion, a key initiation step. nih.govnih.gov A photocatalytic system, often comprising Ru(bpy)₃²⁺, a Lewis acid such as La(OTf)₃, and an amine like TMEDA, is typically employed. nih.govnih.gov The Lewis acid is crucial as it activates the cyclopropyl ketone towards one-electron reduction and stabilizes the resulting ketyl radical intermediate. nih.gov

Upon formation, the cyclopropyl ketyl radical anion is proposed to undergo ring-opening to form a distonic radical anion. nih.gov This intermediate can then engage in a stepwise formal [3+2] cycloaddition with a tethered or intermolecular olefin. nih.govwisc.edu The resulting cyclized radical anion is then oxidized to afford the final cyclopentane product in a redox-neutral process. nih.govwisc.edu This strategy has proven effective, particularly with α-substituted enoates, enabling the diastereoselective construction of quaternary carbon stereocenters. nih.gov

| Additive | Yield (%) |

| None | 0 |

| Zn(OTf)₂ | 15 |

| Gd(OTf)₃ | 20 |

| La(OTf)₃ | 25 |

| La(OTf)₃ with TMEDA | 55 |

| Data from a study on the photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone. nih.gov |

Nickel-Catalyzed γ-Alkylation with Alkyl Chlorides

Nickel catalysis provides an effective method for the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides, yielding γ-alkyl ketones. nih.govrsc.orgrsc.orgnih.gov A key challenge in this cross-electrophile coupling is to balance the reactivity and selectivity to favor the desired cross-coupling product over the homocoupling of the alkyl chloride. nih.gov This is achieved through a halide exchange strategy, where a catalytic amount of sodium iodide (NaI) is used to generate a low concentration of the more reactive alkyl iodide in situ. nih.govrsc.org

The proposed mechanism involves the initial oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate. nih.govrsc.org This species then reacts with an alkyl radical, generated from the alkyl iodide, to form a Ni(III) species. nih.govrsc.org Reductive elimination from this intermediate furnishes the γ-alkylated ketone product and a Ni(I) species. nih.govrsc.org The Ni(I) species then reacts with the alkyl iodide to regenerate the alkyl radical and a Ni(II) intermediate, which is subsequently reduced by a stoichiometric reductant like zinc powder to regenerate the active Ni(0) catalyst. nih.govrsc.org

| Component | Role |

| NiBr₂(dme) | Catalyst precursor |

| 4,4′-dimethyl-2,2′-bipyridine | Ligand |

| Zn powder | Reductant |

| NaI | Co-catalyst for halide exchange |

| DMA | Solvent |

| Optimized conditions for the nickel-catalyzed γ-alkylation of this compound with an alkyl chloride. nih.govrsc.org |

Rearrangement Reactions

The inherent strain of the cyclopropane ring, coupled with the electronic influence of the phenyl ketone moiety, predisposes the molecule to various rearrangement reactions, often leading to the formation of more stable five-membered ring systems.

While a direct 1,2-carbonyl shift is not the most commonly cited rearrangement, cyclopropyl ketones, including the phenyl-substituted variant, undergo mechanistically related ring-expansion reactions. A significant transformation in this class is the Cloke-Wilson rearrangement, which converts cyclopropyl ketones into five-membered heterocycles. rsc.org Under acidic conditions or heat, this compound can rearrange to form 2-phenyl-4,5-dihydrofuran. rsc.orgarkat-usa.org

The mechanism is initiated by the activation of the carbonyl group, typically through protonation by an acid catalyst. This activation facilitates the cleavage of one of the proximal C-C bonds of the cyclopropane ring. The resulting carbocation intermediate is stabilized by the adjacent phenyl group and the oxygen atom. Subsequent intramolecular cyclization via attack by the carbonyl oxygen, followed by deprotonation, yields the stable five-membered dihydrofuran ring. rsc.org Studies have shown that while this compound is thermally stable under neutral conditions, the rearrangement to a 4,5-dihydrofuran can be induced in the presence of a strong acid. arkat-usa.org This type of ring-expansion is a cost-effective and efficient protocol for synthesizing furan (B31954) moieties. rsc.org

Various catalysts have been employed to facilitate this transformation. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used to mediate the ring-expansion of cyclopropyl ketones to furnish substituted dihydrofurans. rsc.org

Palladium catalysis provides an efficient pathway for the isomerization of cyclopropyl ketones to their linear, unsaturated counterparts. The palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce α,β-unsaturated ketones, such as (E)-1-arylbut-2-en-1-ones. researchgate.net

A plausible mechanism for this transformation involves several key steps. rsc.org Initially, the active Pd(0) catalyst undergoes oxidative addition into one of the C-C bonds of the cyclopropane ring of this compound. This step forms a six-membered chelate palladium complex. rsc.org This intermediate then undergoes a β-carbon elimination, which is a crucial step in the cleavage of the cyclopropane ring. rsc.org This elimination generates a conjugated azine as a reaction intermediate, which subsequently tautomerizes to form the final α,β-unsaturated ketone product. The palladium catalyst is regenerated at the end of the cycle, allowing the process to repeat. rsc.org The tautomerization step itself can also be assisted by the palladium complex. scholaris.ca

Table 1: Palladium-Catalyzed Isomerization of N-Cyclopropyl Acylhydrazones This table illustrates the scope of a related palladium-catalyzed C-C bond cleavage and cycloisomerization reaction, highlighting the versatility of palladium in activating cyclopropane rings.

| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Cyclopropyl(phenyl)acetylhydrazone | Pd(OAc)₂ (10 mol%) | t-AmylOH | 5 | 83 | rsc.org |

| 2 | N-Cyclopropyl(4-methoxyphenyl)acetylhydrazone | Pd(OAc)₂ (10 mol%) | t-AmylOH | 28 | 68 | rsc.org |

| 3 | N-Cyclopropyl(4-fluorophenyl)acetylhydrazone | Pd(OAc)₂ (10 mol%) | t-AmylOH | 19 | 81 | rsc.org |

| 4 | N-Cyclopropyl(naphthalen-2-yl)acetylhydrazone | Pd(OAc)₂ (10 mol%) | t-AmylOH | 24 | 78 | rsc.org |

Electrophilic and Nucleophilic Reactions

The dual nature of this compound allows it to react with both electron-deficient (electrophilic) and electron-rich (nucleophilic) species, leading to a variety of functionalized products.

This compound reacts readily with the strong electrophile sulfur trioxide (SO₃). The reaction, when carried out in a solvent such as nitromethane, results in the quantitative formation of a γ-sultone, specifically 1-benzoyl-1,3-propanesultone. tandfonline.com This transformation involves the electrophilic attack of SO₃ on the cyclopropane ring, leading to ring-opening and subsequent cyclization to form the stable five-membered sultone ring, which is a cyclic sulfonic ester. tandfonline.comacs.org

The proposed mechanism involves the cleavage of a C-C bond in the cyclopropane ring to form a carbocation intermediate, which is then trapped by the sulfur trioxide. Upon aqueous alkaline work-up, the resulting γ-sultone can be quantitatively converted into the corresponding potassium hydroxypropanesulfonate. tandfonline.com

The activated nature of the cyclopropane ring in this compound facilitates homoconjugate addition (or 1,5-addition) reactions. In this process, a nucleophile attacks the carbon atom at the far end of the cyclopropane ring, leading to ring-opening and the formation of a functionalized branched ketone. nih.govacs.orgacs.org This reactivity pathway provides a complementary strategy to traditional enolate chemistry for generating α-branched ketones. nih.govacs.org

A variety of carbon and heteroatom nucleophiles can participate in this reaction. acs.org The reaction is often facilitated by a catalyst, such as an iridium complex in hydrogen borrowing catalysis, where the cyclopropyl ketone serves as a crucial structural motif for C-C bond formation. nih.govacs.org The resulting ring-opened products are functionalized ketones bearing an α-branched center. acs.org DFT calculations and experimental rate studies have shown that carbonyl-bearing cyclopropanes, like this compound, react via a homo-conjugate addition pathway in the presence of a Brønsted acid catalyst system. nih.gov

Table 2: Nickel-Catalyzed γ-Alkylation of this compound Derivatives This table shows the scope of a nickel-catalyzed cross-coupling reaction, which proceeds via a radical-based homoconjugate addition mechanism to achieve γ-alkylation.

| Ketone Substrate (Aryl group) | Alkyl Chloride | Product Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenylpropyl chloride | 72 | rsc.org |

| 4-Trifluoromethylphenyl | Phenylpropyl chloride | 85 | rsc.org |

| 4-Fluorophenyl | Phenylpropyl chloride | 73 | rsc.org |

| 2-Methylphenyl | Phenylpropyl chloride | 55 | rsc.org |

| Pyridin-2-yl | Phenylpropyl chloride | 67 | rsc.org |

Lewis acids are potent catalysts for activating cyclopropyl ketones towards various transformations. Tin(IV) chloride (SnCl₄) is a commonly used Lewis acid that can mediate several reactions. For example, SnCl₄ promotes the reaction of cyclopropyl alkyl ketones with α-keto esters to afford spiro-γ-lactone products in moderate to good yields and with good stereoselectivity. researchgate.net The proposed mechanism involves a sequence of steps: nucleophilic ring-opening of the cyclopropane by water, followed by an aldol-type reaction and a subsequent cyclic transesterification, all mediated by the Lewis acid. researchgate.net

However, the outcome of Lewis acid-mediated reactions is highly sensitive to the specific acid and reaction conditions. While some Lewis acids like SnCl₄ can be effective, their use can be challenging. Strong Lewis acids, including SnCl₄ and boron trifluoride etherate (BF₃·OEt₂), can lead to polymerization as the main reaction pathway, especially with sensitive substrates. epfl.chchimia.ch This highlights the need to strike a delicate balance in reactivity. In some cases, SnCl₄ has been used in superstoichiometric amounts to drive formal homo-Nazarov cyclizations of activated cyclopropyl ketones. chimia.ch In copper(I)-catalyzed Ritter-type reactions, a Lewis acid co-catalyst is essential to activate the cyclopropyl ketone for nucleophilic attack by a nitrile, ultimately leading to γ-amino ketones after ring-opening. rsc.org

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a delicate balance of steric and electronic factors, particularly the interplay between the aromatic phenyl ring and the cyclopropyl group. nih.govacs.org These factors significantly influence the stability of intermediates and transition states in various reactions. nih.govacs.org

The conjugation between the π-system of the phenyl ring and the carbonyl group is a critical factor in the reactivity of this compound. nih.govacs.org This electronic interaction plays a substantial role in reactions proceeding through radical intermediates, such as samarium(II) iodide (SmI₂) catalyzed couplings. acs.orgresearchgate.net

However, this conjugation can also introduce obstacles. In the formation of certain intermediates, such as a gauche styrene-like structure following ring opening, the requirement for a distorted conformation can disrupt conjugation and increase the energy of subsequent steps. nih.govacs.orgresearchgate.net Therefore, while aromatic conjugation is initially beneficial for activating the ketone and promoting ring fragmentation, its influence on later stages of the reaction mechanism can be complex. acs.org

Conformational effects, especially the dihedral angle between the phenyl ring and the carbonyl group, are crucial determinants of reactivity. nih.govacs.org In unsubstituted this compound, the system tends towards planarity to maximize conjugation. However, introducing substituents, particularly at the ortho positions of the phenyl ring, forces a "twisted" conformation where the aryl ring is pushed out of the plane of the carbonyl group. nih.govacs.org

This link between a twisted conformation and enhanced reactivity has been observed in other catalytic processes as well, such as hydrogen borrowing catalysis, where ortho-disubstitution on the aryl ketone was found to be beneficial. acs.org A crystal structure of a pentamethylphenyl ketone derivative confirmed that the substituted phenyl group is significantly twisted out of conjugation with the carbonyl. acs.org

Table 2: Influence of Conformation on Reactivity in Aryl Cyclopropyl Ketones

| Conformation | Key Structural Feature | Impact on Conjugation | Impact on Reactivity | Reference |

| Planar/Near-Planar | Unsubstituted phenyl ring is largely coplanar with the carbonyl group. | Maximizes π-conjugation, stabilizing ketyl radical intermediates. | Enhances initial reduction but can lead to high-energy later intermediates due to steric repulsion. nih.govacs.org | nih.govacs.org |

| Twisted | ortho-Substituted phenyl ring is forced out of the plane of the carbonyl group. | Diminishes π-conjugation, leading to a less stable ketyl radical. | Facilitates subsequent steps by avoiding steric clashes, lowering the overall activation barrier in certain reactions. nih.govacs.orgnih.gov | nih.govacs.orgnih.govacs.org |

Computational Chemistry and Theoretical Studies of Cyclopropyl Phenyl Ketone

Electronic Structure Elucidation

The electronic characteristics of cyclopropyl (B3062369) phenyl ketone are governed by the conjugation between the cyclopropyl ring, the carbonyl group, and the phenyl ring. Computational methods have been instrumental in dissecting these interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the structure, reactivity, and electronic properties of cyclopropyl phenyl ketone and related compounds. nih.govacs.orgacs.orgresearchgate.netnih.govrsc.orgacs.orgresearchgate.net DFT calculations have consistently shown that the interaction between the cyclopropyl ring and the carbonyl group leads to the stabilization of specific conformations. acs.orgresearchgate.net

Studies focusing on hydride reduction, for instance, have used DFT to determine that the bisected s-cis and s-trans conformers represent the two minimum energy states. acs.orgresearchgate.net The s-cis conformer, where the cyclopropyl group and the phenyl group are on the same side of the C-C bond connecting them to the carbonyl, is generally found to be more stable than the s-trans conformer. acs.orgresearchgate.net The stability of these conformers is a key factor in predicting the stereoselectivity of reactions. For example, the high stereoselectivity observed in the hydride reduction of certain substituted cyclopropyl ketones is explained by the hydride attacking the more stable bisected s-cis conformation from the less sterically hindered side. acs.org

DFT calculations have also been crucial in understanding reaction mechanisms. In the context of SmI₂-catalyzed intermolecular couplings, DFT studies revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of a ketyl radical intermediate through conjugation with the aryl ring. nih.govacs.org The calculations showed that for phenyl cyclopropyl ketone, the activation barrier is 24.6 kcal/mol. nih.govacs.org This conjugation effect stabilizes the intermediate and the transition state for cyclopropyl fragmentation. nih.govacs.org Furthermore, DFT has been used to analyze the regioselectivity in the ring-opening reactions of cyclopropyl ketones, highlighting the influence of substituents on the reaction pathway. nih.govacs.org

Table 1: Calculated Activation Barriers for SmI₂-Catalyzed Coupling Reactions

| Reactant | Activation Barrier (kcal/mol) |

|---|---|

| Phenyl Cyclopropyl Ketone | 24.6 nih.govacs.org |

| Cyclohexyl Cyclopropyl Ketone | 25.4 nih.govacs.org |

This table is generated from data presented in computational studies.

Ab Initio Methods and Second-Order Perturbation Theory

Ab initio calculations, which are based on first principles without empirical parameters, have provided a fundamental understanding of the conformational preferences of cyclopropyl ketones. acs.orgresearchgate.netnih.gov These methods have been used to study cyclopropyl methyl ketone as a model system, confirming that the global energy minimum is the s-cis conformer, with a local minimum for the s-trans conformer. nih.gov The potential energy curve derived from these calculations is essential for developing parameters for less computationally intensive methods like molecular mechanics. nih.gov

Second-order perturbation theory, often used within the framework of Natural Bond Orbital (NBO) analysis, helps to quantify the stabilizing donor-acceptor interactions within the molecule. nih.govresearchgate.net In the study of reaction mechanisms, such as the DABCO-catalyzed Cloke–Wilson rearrangement, this analysis has been used to estimate the strength of unconventional hydrogen bonds in transition states, providing a more detailed picture of the factors controlling reactivity and stereoselectivity. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis offers a qualitative and quantitative picture of the electronic interactions in this compound. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of the cyclopropyl ketone is often a key factor.

In the context of the DABCO-catalyzed rearrangement of phenyl-substituted cyclopropyl ketones, MO analysis shows that the primary orbital interaction involves the flow of electrons from the HOMO of DABCO (the lone pair on the nitrogen atom) to the acceptor σ*(C–C) molecular orbital of the cyclopropyl ketone moiety. nih.govacs.org This interaction is crucial for the initial ring-opening step of the reaction. The analysis of MOs also helps to explain the regioselectivity of such reactions. nih.govacs.org

Conformational Analysis and Dynamics

The flexibility of the bond connecting the cyclopropyl and carbonyl groups allows for the existence of different rotational isomers, or conformers. The study of these conformers and the dynamics of their interconversion is vital for a complete understanding of the molecule's behavior.

Identification of Stable Conformers (s-cis, s-trans)

As established by various computational and experimental methods, this compound preferentially exists in two main planar conformations: s-cis and s-trans. acs.orgresearchgate.netresearchgate.netdoi.org These are also referred to as bisected conformers because the plane of the carbonyl group bisects the cyclopropane (B1198618) ring.

s-cis conformer: The cyclopropyl and phenyl groups are on the same side of the bond between the carbonyl carbon and the cyclopropyl ring. This conformation is generally found to be the most stable. acs.orgresearchgate.net

s-trans conformer: The cyclopropyl and phenyl groups are on opposite sides of the bond. This conformation is a local energy minimum but is less stable than the s-cis form. acs.orgresearchgate.net

The preference for the s-cis conformer is attributed to favorable stereoelectronic effects, specifically the conjugation between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. doi.org The relative stability of these conformers can be influenced by substituents on either the phenyl or the cyclopropyl ring. acs.org

Table 2: Relative Stability of Cyclopropyl Ketone Conformers

| Conformer | Relative Stability |

|---|---|

| s-cis | Global energy minimum acs.orgresearchgate.netnih.gov |

| s-trans | Local energy minimum acs.orgresearchgate.netnih.gov |

This table summarizes findings from multiple computational studies.

Torsional Parameters and Molecular Mechanics Models

While quantum mechanical methods like DFT and ab initio calculations are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster alternative for studying large systems or for performing long-time molecular dynamics simulations. However, the accuracy of MM methods depends on the quality of the force field parameters, particularly the torsional parameters that describe the energy profile of bond rotations.

To accurately model cyclopropyl ketones using MM, specific torsional parameters for the dihedral angle around the bond connecting the cyclopropyl ring and the carbonyl group have been developed. nih.gov These parameters are often derived by fitting the MM potential energy function to a high-quality potential energy curve obtained from ab initio calculations on a model compound like cyclopropyl methyl ketone. nih.gov The successful development of these parameters allows for the reliable prediction of the conformations of more complex molecules containing the cyclopropyl ketone moiety, such as bicyclo[m.1.0]alkan-2-ones. nih.govacs.orgacs.org

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to model the behavior of molecules over time, providing insights into their dynamic nature and interactions with their environment. While comprehensive MD simulation studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodology has been applied to closely related cyclopropyl aryl ketones to understand key molecular interactions.

For instance, computational approaches for analogous compounds like cyclopropyl 3-thienyl ketone involve using MD simulations to model solvation effects. These simulations can predict how the compound behaves in different solvent environments, such as polar aprotic versus protic solvents, which is crucial for forecasting reaction rates and stability, including hydrolysis. Similarly, in the context of drug design, MD simulations are proposed for derivatives such as cyclopropyl 2-fluorobenzyl ketone to evaluate receptor occupancy over time, a critical factor in determining the pharmacological profile of a potential therapeutic agent. smolecule.com These examples highlight the utility of MD simulations in predicting how the unique structural features of cyclopropyl aryl ketones, including the strained cyclopropyl ring and the aromatic system, govern their interactions with surrounding molecules, be they solvents or biological receptors. smolecule.comsmolecule.com

Reaction Mechanism Modeling

The analysis of potential energy surfaces (PES) is fundamental to understanding the reaction mechanisms of this compound. Computational studies have systematically mapped the PES for reactions such as SmI₂-catalyzed intermolecular couplings with alkynes. nih.govresearchgate.net This analysis reveals the energetic landscape of the reaction, identifying all intermediates and transition states connecting the reactants to the products.

A crucial aspect of reaction mechanism modeling is the characterization of transition states (TS) and the calculation of their associated energy barriers, which determine reaction kinetics. For the SmI₂-catalyzed coupling of this compound, computational studies have identified two key transition states: one for the cyclopropyl-fragmentation step (TS I) and another for the radical-trapping step (TS II). acs.org

Calculated Activation Barriers in SmI₂-Catalyzed Couplings

| Substrate | Overall Activation Barrier (kcal/mol) | Turnover-Determining Transition State (TDTS) |

|---|---|---|

| Phenyl Cyclopropyl Ketone | 24.6 nih.gov | Radical-Trapping (TS II) acs.org |

| Cyclohexyl Cyclopropyl Ketone | 25.4 nih.gov | Cyclopropyl-Fragmentation (TS I) acs.org |

| 2,6-Dimethylphenyl Cyclopropyl Ketone | 23.1 nih.gov | Cyclopropyl-Fragmentation (TS I) acs.org |

While direct metabolic profiling of this compound is not extensively covered, computational modeling and data from analogous structures allow for the prediction of likely metabolic pathways and oxidative hotspots. The key structural motifs—the ketone, the phenyl ring, and the cyclopropyl group—are all potential sites for metabolic transformation, often mediated by cytochrome P450 (CYP450) enzymes. smolecule.comacs.org

Ketone Reduction : The carbonyl group is a primary site for reduction to the corresponding secondary alcohol, a common metabolic pathway for ketones.

Aromatic Hydroxylation : The phenyl ring can undergo hydroxylation, typically at the para-position, a classic phase I metabolic reaction catalyzed by CYP450 enzymes.

Cyclopropyl Ring Cleavage : The strained cyclopropyl ring can be a site for oxidative cleavage. Studies on synthetic cannabinoids and other compounds containing a cyclopropyl moiety have identified cyclopropyl group cleavage as a significant metabolic pathway. smolecule.com For derivatives of cyclopropylfentanyl, N-dealkylation to produce cyclopropylnorfentanyl is a major metabolic route, though this is specific to the fentanyl scaffold. nih.gov In the case of prasugrel, a drug containing a related chemical structure, CYP450-mediated oxidation is a crucial bioactivation step. smolecule.com

Computational methods like molecular docking can be employed to simulate the binding of this compound to the active sites of CYP450 enzymes to predict the most likely sites of oxidation.

Computational modeling of excited-state phenomena is essential for understanding the photochemistry of this compound. Upon photoexcitation, the molecule can engage in charge-transfer interactions, which are central to its reactivity in photocatalytic processes. Theoretical studies have shown that in the presence of a suitable catalyst, one-electron reduction of the ketone can occur, forming a ketyl radical anion.

This process involves the transfer of an electron to the benzoyl moiety of the ketone. Time-dependent density functional theory (TD-DFT) calculations on related systems have characterized these excited states, confirming substantial charge transfer from a catalyst to the lowest unoccupied molecular orbitals (LUMOs) of the benzoyl group. This charge transfer is the key step in initiating reactions like photocatalytic [3+2] cycloadditions, where the resulting ring-opened radical anion intermediate reacts with an alkene. The initial charge transfer from the photocatalyst to the ketone is often facilitated by a Lewis acid, which activates the ketone by lowering its reduction potential. These models of excited-state charge transfer are critical for designing and optimizing enantioselective photochemical reactions involving cyclopropyl ketones.

Advanced Spectroscopic Characterization Techniques for Cyclopropyl Phenyl Ketone and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of cyclopropyl (B3062369) phenyl ketone, offering a window into the distinct magnetic environments of its constituent nuclei, primarily protons (¹H), carbon-13 (¹³C), and to a lesser extent, oxygen-17 (¹⁷O).

The ¹H NMR spectrum of cyclopropyl phenyl ketone presents a unique fingerprint arising from the distinct chemical environments of the protons on the cyclopropyl and phenyl groups. chemicalbook.comwiredchemist.com

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. Specifically, the ortho-protons (adjacent to the carbonyl group) are the most deshielded due to the electron-withdrawing nature of the carbonyl and are found furthest downfield. The meta- and para-protons resonate at slightly higher fields. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ortho-protons can appear as a multiplet around 8.01-8.04 ppm, while the meta- and para-protons may be observed as a multiplet in the range of 7.45-7.61 ppm. rsc.org

The cyclopropyl protons exhibit characteristic signals in the upfield region of the spectrum. The methine proton (the one directly attached to the carbonyl group) is the most deshielded of the cyclopropyl protons and typically appears as a multiplet. The four methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and therefore magnetically non-equivalent, giving rise to separate multiplets. In CDCl₃, the methine proton can be found as a multiplet around 2.96-3.00 ppm, while the methylene protons appear as multiplets in the ranges of 1.36-1.41 ppm and 1.60-1.65 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Phenyl (ortho) | 8.01-8.04 | m |

| Phenyl (meta, para) | 7.45-7.61 | m |

| Cyclopropyl (methine) | 2.96-3.00 | m |

| Cyclopropyl (methylene) | 1.60-1.65 | m |

| Cyclopropyl (methylene) | 1.36-1.41 | m |

Data compiled from various sources. rsc.org

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. chemicalbook.comoregonstate.edu The chemical shifts of the carbon atoms are sensitive to their electronic environment, hybridization, and substitution patterns. masterorganicchemistry.com

The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, and the cyclopropyl carbons. chemicalbook.combham.ac.uk The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 197-200 ppm. ucl.ac.ukpageplace.de The aromatic carbons resonate in the region of approximately 128-138 ppm. niscpr.res.inresearchgate.net The ipso-carbon (the carbon attached to the carbonyl group) is generally found around 137.5 ppm. The ortho, meta, and para carbons have distinct chemical shifts, which can be influenced by substituent effects on the phenyl ring. amanote.com The cyclopropyl carbons appear at much higher field strengths, with the methine carbon being more deshielded than the methylene carbons. cdnsciencepub.com

Substituents on the phenyl ring can significantly influence the ¹³C chemical shifts of the aromatic carbons. niscpr.res.inamanote.com Electron-donating groups tend to shield the ortho and para carbons, shifting their signals to higher fields (lower ppm values). Conversely, electron-withdrawing groups deshield these carbons, causing their signals to shift to lower fields (higher ppm values). These substituent-induced chemical shifts provide valuable information about the electronic distribution within the molecule. niscpr.res.in

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Carbonyl (C=O) | ~197.7 |

| Phenyl (ipso-C) | ~137.5 |

| Phenyl (para-C) | ~133.4 |

| Phenyl (ortho-C) | ~128.5 |

| Phenyl (meta-C) | ~128.9 |

| Cyclopropyl (methine-C) | ~27.3 |

| Cyclopropyl (methylene-C) | ~14.3 |

Data compiled from various sources. rsc.org

The chemical shift of the carbonyl carbon in this compound is a sensitive probe of the degree of conjugation between the cyclopropyl ring and the carbonyl group, as well as the phenyl ring and the carbonyl group. cdnsciencepub.com Conjugation generally leads to a shielding effect, causing the carbonyl carbon signal to shift to a higher field (lower ppm value) compared to non-conjugated ketones. cdnsciencepub.com The extent of this shielding is influenced by the planarity of the system; steric hindrance that disrupts the coplanarity of the phenyl ring and the carbonyl group can reduce the extent of conjugation and lead to a downfield shift of the carbonyl signal. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The unique electronic properties of the cyclopropyl group, which can participate in conjugation, influence the carbonyl chemical shift. cdnsciencepub.com Studies on various cyclopropyl ketones have shown that the carbonyl carbon shieldings are affected by this conjugative interaction. cdnsciencepub.com

While 1D NMR spectra provide a wealth of information, complex molecules or mixtures can lead to overlapping signals that are difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. acs.orgomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov In this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, as well as between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons (¹H-¹³C). omicsonline.org For this compound, HSQC would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range (typically two- or three-bond) correlations between protons and carbons. omicsonline.org For example, an HMBC spectrum would show a correlation between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as between the cyclopropyl methine proton and the carbonyl carbon, thus confirming the connectivity of the different moieties.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound and are particularly useful in the characterization of its reaction intermediates where the structure may not be known beforehand. nih.govacs.org

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, can provide direct information about the electronic environment of the carbonyl oxygen. taylorfrancis.comacs.org The chemical shift of the ¹⁷O nucleus in ketones is highly sensitive to electronic and steric effects. acs.orgpsu.edu

The ¹⁷O chemical shift of the carbonyl oxygen in aryl ketones is influenced by the torsion angle between the carbonyl group and the aromatic ring. rsc.orgacs.org This makes ¹⁷O NMR a potential tool for studying the conformation of this compound in solution. The degree of conjugation between the phenyl ring and the carbonyl group, which is dependent on this torsion angle, affects the electron density at the oxygen atom and thus its chemical shift. mdpi.com

The ¹⁷O chemical shifts for ketones typically fall within a broad range, and for aryl ketones, these values can be further influenced by substituents on the aromatic ring. acs.org For instance, the ¹⁷O NMR signal for the carbonyl oxygen in this compound would be expected in the region characteristic of conjugated ketones. rsc.org While experimental data for the ¹⁷O NMR of this compound is not as readily available as for ¹H and ¹³C NMR, the technique holds promise for detailed electronic structure analysis. nih.govspectrabase.comuoa.gr

In-situ NMR for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample isolation.

Detailed Research Findings: In-situ ¹H NMR has been effectively used to monitor the progress of reactions involving this compound. For instance, during the hydrosilylation of cyclopropyl phenyl ketones, the reaction can be tracked by observing the disappearance of the ketone's proton signals, typically found between δ ~2.5–3.5 ppm, and the simultaneous emergence of peaks corresponding to the silane-derived product (δ ~0.5–1.5 ppm). The integration of diagnostic signals, such as those from the cyclopropyl CH₂ groups, allows for quantitative analysis of reaction progress when compared against authentic standards.

Similarly, mechanistic studies on the ring-opening of cyclopropyl ketones have utilized in-situ ¹H NMR. Experiments involving this compound and triflic acid (TfOH) in the presence of 1,3,5-trimethoxybenzene (B48636) showed a clear preference for the protonation of 1,3,5-trimethoxybenzene, indicating that the ketone does not spontaneously react with the acid alone. semanticscholar.org This type of real-time analysis is crucial for understanding reaction pathways and the roles of various components in the reaction mixture. semanticscholar.org In other studies, the copolymerization of related vinyl monomers derived from this compound was monitored using in-situ ¹H NMR to track the consumption of monomers over time. rsc.org

Table 1: Key ¹H NMR Signals for In-situ Reaction Monitoring of this compound This table is interactive. Click on the headers to sort.

| Species | Monitored Protons | Typical Chemical Shift (δ, ppm) | Observation During Reaction |

|---|---|---|---|

| This compound | Ketone α-protons | ~2.5 - 3.5 | Signal disappears |

| Silane Reactant | Silane-related protons | ~0.5 - 1.5 | Signal appears (in hydrosilylation) |

| Cyclopropyl Protons | CH₂ groups | ~1.0 - 1.3 | Signal changes or disappears |

| Phenyl Protons | Aromatic protons | ~7.4 - 8.0 | Signal pattern may shift |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.